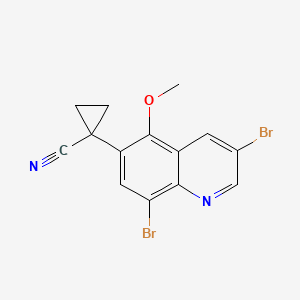

1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile

Description

Properties

Molecular Formula |

C14H10Br2N2O |

|---|---|

Molecular Weight |

382.05 g/mol |

IUPAC Name |

1-(3,8-dibromo-5-methoxyquinolin-6-yl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C14H10Br2N2O/c1-19-13-9-4-8(15)6-18-12(9)11(16)5-10(13)14(7-17)2-3-14/h4-6H,2-3H2,1H3 |

InChI Key |

UQZDORSCWNJYLJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=C(C=NC2=C(C=C1C3(CC3)C#N)Br)Br |

Origin of Product |

United States |

Preparation Methods

Route via Selective Bromination and Cyclization

- Starting Material : tert-butyl-3-methoxybenzoic acid is used as a precursor, which already contains the methoxy group at the desired position.

- Conversion to Aniline : The carboxylic acid is converted to a primary aniline through a Curtius rearrangement involving an intermediate carbamate.

- Selective Bromination : The aniline intermediate is selectively brominated para to the methoxy group to afford a bromoaniline.

- Cyclization to Quinoline : Treatment with 2,2,3-tribromopropanal (generated in situ from 2-bromoacrolein and bromine) induces cyclization, forming the 3,8-dibromoquinoline ring system with moderate yield.

- Advantages : This route allows regioselective control to avoid undesired isomers and introduces the bromine atoms at the correct positions before cyclization.

Alternative Route with Pre-attachment of Heterocyclic Groups

- In this alternative, the heterocyclic substituent is attached before the quinoline ring formation.

- This method is less commonly used due to limited versatility compared to the first route.

Research Findings Summary Table: Quinoline Core Synthesis

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Carboxylic acid to aniline | Curtius rearrangement via carbamate | Primary aniline intermediate formed |

| Selective bromination | Bromine, controlled conditions | Para-bromoaniline obtained |

| Cyclization to quinoline | 2,2,3-tribromopropanal (in situ), moderate yield | 3,8-Dibromoquinoline core formed |

This synthetic approach was detailed in a study focusing on bicyclic quinoline templates with substitutions at 3,5,6,8 positions, which are structurally related to the compound of interest.

Introduction of the Cyclopropanecarbonitrile Group

The cyclopropanecarbonitrile substituent at position 6 of the quinoline ring is typically introduced via cross-coupling reactions or nucleophilic substitution strategies:

- Cross-Coupling Method : The 6-position on the quinoline ring bearing a suitable leaving group (e.g., bromide) can be coupled with cyclopropanecarbonitrile-containing boronic acid derivatives using palladium-catalyzed Suzuki-Miyaura coupling.

- Nucleophilic Substitution : Alternatively, nucleophilic displacement on a halogenated quinoline intermediate by a cyclopropanecarbonitrile nucleophile may be employed.

- Regioselectivity : The presence of bromines at positions 3 and 8 requires careful control to ensure substitution occurs selectively at position 6.

Detailed Synthetic Scheme and Conditions

Based on the literature, the following generalized synthetic scheme can be proposed:

- Preparation of 3,8-Dibromo-5-methoxyquinoline intermediate (as described in section 1).

- Functionalization at position 6 :

- Convert position 6 to a reactive intermediate (e.g., 6-bromo or 6-chloro derivative).

- Perform palladium-catalyzed cross-coupling with cyclopropanecarbonitrile boronic acid or equivalent.

- Purification and Characterization :

- Chromatographic purification.

- Structural confirmation by NMR, MS, and elemental analysis.

Comparative Analysis of Preparation Routes

| Aspect | Route 1: Post-cyclization Bromination | Route 2: Pre-cyclization Attachment |

|---|---|---|

| Control of regioselectivity | High, selective bromination before cyclization | Moderate, risk of isomers |

| Versatility | High, allows late-stage modifications | Limited |

| Yield | Moderate | Variable |

| Complexity | Multi-step but well-documented | Potentially fewer steps but less flexible |

Research Data and Yields

- The cyclization step to form the dibromoquinoline ring typically proceeds with moderate yields (~40-60%).

- Subsequent cross-coupling reactions to introduce the cyclopropanecarbonitrile group generally achieve yields in the range of 50-80%, depending on catalyst and conditions.

- Selective bromination is critical to avoid regioisomer formation, often achieved using controlled bromination reagents and temperatures.

Notes on Chemical Properties Influencing Synthesis

- The electron-donating methoxy group at position 5 influences the reactivity of the quinoline ring, facilitating selective bromination at positions 3 and 8.

- Bromine atoms serve as handles for further functionalization via cross-coupling.

- The cyclopropanecarbonitrile moiety introduces steric and electronic effects that require mild reaction conditions to preserve the strained cyclopropane ring.

Chemical Reactions Analysis

1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts, resulting in the reduction of the nitrile group to an amine.

Substitution: The bromine atoms in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile has been studied for its effectiveness against various bacterial strains. The bromine substitutions in the quinoline ring enhance its interaction with microbial targets, potentially leading to increased potency against resistant strains.

Anticancer Potential

Studies have shown that quinoline derivatives can exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. The compound's structure allows it to interfere with cellular signaling pathways, offering potential as a lead compound in the development of new anticancer therapies. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further investigation.

Materials Science

Fluorescent Probes

The compound's ability to fluoresce makes it a candidate for use as a fluorescent probe in biological imaging. Its photophysical properties allow for tracking cellular processes in real-time, providing insights into cellular dynamics and interactions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various quinoline derivatives, including 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections.

Case Study 2: Polymer Development

Research conducted on the incorporation of this compound into polycarbonate matrices revealed improvements in tensile strength and thermal stability compared to unmodified polymers. This study highlighted the potential for developing high-performance materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Quinoline-Based Cyclopropanecarbonitriles

- Example: 1-(4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-6-fluoroquinolin-4-yl)phenyl)cyclopropanecarbonitrile () Structural Differences: Incorporates a piperazine-carbonyl group and fluorine substituent instead of bromine and methoxy groups. Functional Implications: The fluorine enhances metabolic stability, while the piperazine group improves solubility and target binding. In contrast, bromine in the target compound may increase steric bulk and influence halogen bonding in biological targets .

Arylcyclopropanecarbonitriles

- Example: 1-(4-Chlorophenyl)cyclopropanecarbonitrile () Synthesis: Prepared via acid hydrolysis of nitriles, contrasting with the target compound’s multi-step bromination and cyclopropanation. Reactivity: The absence of a quinoline ring simplifies reactivity, focusing on the nitrile and cyclopropane moieties. Chlorine’s lower electronegativity compared to bromine may reduce oxidative stability .

Heteroaromatic Cyclopropanecarbonitriles

- Example: 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile () Core Structure: Pyridine ring instead of quinoline. Physicochemical Properties: Lower molecular weight (178.6 g/mol) and altered polarity due to the smaller aromatic system. Pyridine’s basicity may enhance solubility in acidic environments compared to the quinoline derivative .

Table 1: Key Properties of Selected Cyclopropanecarbonitriles

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Method | Stability Considerations |

|---|---|---|---|---|

| Target Compound | ~400 (estimated) | Quinoline, Br, OMe, CN | Skraup synthesis + cyclopropanation | Bromine may increase photodegradation |

| 1-(4-Chlorophenyl)cyclopropanecarbonitrile | 177.6 | Chlorophenyl, CN | Acid hydrolysis of nitriles | Prone to hydrolysis in strong acids |

| 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile | 178.6 | Pyridine, Cl, CN | Unspecified | Stable under neutral conditions |

Toxicity and Handling

- Acute Toxicity : Cyclopropanecarbonitriles generally show high toxicity via inhalation, ingestion, or dermal exposure (). The target compound’s bromine substituents may exacerbate respiratory irritation .

- Chronic Effects : Long-term exposure risks include thyroid dysfunction and neurotoxicity, common to nitriles ().

- Safety Protocols : Use PPE (chemical-resistant gloves, respirators) and avoid contact with acids to prevent HCN release ().

Biological Activity

1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile is a synthetic compound characterized by its unique structure, which includes a quinoline moiety with bromine and methoxy substitutions, as well as a cyclopropanecarbonitrile group. This compound has garnered interest due to its potential biological activities, which may be attributed to its structural features.

- Molecular Formula : C14H10Br2N2O

- Molecular Weight : 382.05 g/mol

The presence of bromine atoms at the 3 and 8 positions of the quinoline ring enhances its reactivity and biological activity. The methoxy group at position 5 improves solubility and stability in various solvents, making it a suitable candidate for pharmacological studies.

Biological Activity Overview

Research indicates that compounds similar to 1-(3,8-dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that quinoline derivatives can possess antimicrobial activity against various pathogens.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.

- Enzyme Inhibition : Certain compounds in this class have been identified as inhibitors of specific enzymes, which could be relevant in therapeutic contexts.

The biological activity of 1-(3,8-dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile is believed to involve interaction with biological targets through binding affinity studies. These studies often focus on the compound's capacity to inhibit or activate specific receptors or enzymes relevant to disease processes.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparative analysis with structurally similar compounds can be beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methoxyquinoline | Quinoline base with methoxy group | Commonly used as a precursor in synthesis |

| 3-Bromoquinoline | Bromine substitution at position 3 | Lacks additional bromine at position 8 |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Exhibits different solubility and reactivity |

| 6-Methylquinoline | Methyl substitution at position 6 | Alters electronic properties compared to dibromo |

The distinct combination of bromination patterns and the presence of the cyclopropanecarbonitrile group in 1-(3,8-dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile may enhance its pharmacological properties compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Bromination of the quinoline core at positions 3 and 8 requires careful control to avoid over-bromination. Use directing groups (e.g., methoxy at position 5) to enhance regioselectivity .

- Step 2 : Cyclopropanation via [2+1] cycloaddition or transition-metal-catalyzed methods (e.g., using copper catalysts) can introduce the cyclopropane ring. Solvent choice (e.g., DMF/ACN mixtures) and temperature (80°C) improve yield .

- Step 3 : Purification via column chromatography (silica gel, DCM/ethyl acetate gradient) ensures removal of byproducts. Monitor purity using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : H NMR identifies methoxy (-OCH) protons (δ 3.8–4.0 ppm) and cyclopropane protons (δ 1.2–1.5 ppm). C NMR confirms nitrile (δ 115–120 ppm) and quinoline carbons .

- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H] at m/z 422.892) .

- X-ray Crystallography : Resolves steric strain in the cyclopropane ring and confirms spatial orientation of bromine substituents .

Q. How does the nitrile group influence the compound’s stability under storage conditions?

- Methodological Answer :

- Stability Testing : Store at -20°C in amber vials under inert gas (N) to prevent hydrolysis of the nitrile group. Monitor degradation via periodic TLC analysis .

- pH Sensitivity : Avoid aqueous solutions with pH > 9, as basic conditions accelerate nitrile hydrolysis to carboxylic acids .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of halogenated quinoline derivatives?

- Methodological Answer :

- Systematic SAR Studies : Compare analogs (e.g., varying bromine positions or cyclopropane substituents) using standardized assays (e.g., kinase inhibition or antimicrobial activity). For example, 8-bromo substitution may enhance binding affinity compared to 6-bromo isomers .

- Meta-Analysis : Cross-reference data from multiple studies, prioritizing results from peer-reviewed journals over commercial databases .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with proteins (e.g., PD-L1). Focus on the nitrile’s role in hydrogen bonding and bromine’s hydrophobic effects .

- DFT Calculations : Analyze electron density maps to predict reactivity at the cyclopropane ring (e.g., susceptibility to ring-opening reactions) .

Q. What are the limitations of current regioselective bromination methods for quinoline derivatives?

- Methodological Answer :

- Directing Group Optimization : Introduce temporary protecting groups (e.g., -OMe or -NO) to guide bromine placement. Post-bromination deprotection ensures structural integrity .

- Catalyst Screening : Test Pd/Cu bimetallic systems to improve selectivity. Monitor reaction progress via in-situ IR spectroscopy .

Q. How does steric strain in the cyclopropane ring affect the compound’s conformational dynamics?

- Methodological Answer :

- Dynamic NMR : Study ring-flipping kinetics in solution. Low-temperature NMR (e.g., -40°C) reveals restricted rotation due to steric hindrance .

- Molecular Dynamics (MD) Simulations : Simulate ring strain effects on binding to rigid enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.